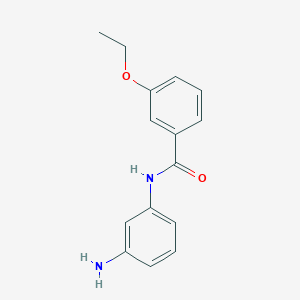

N-(3-Aminophenyl)-3-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRVSLFGWHEWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to N-(3-Aminophenyl)-3-ethoxybenzamide involves the coupling of 3-aminophenyl derivatives with 3-ethoxybenzoyl chloride or its activated acid derivatives. The key steps include:

- Preparation of 3-ethoxybenzoyl chloride : Typically synthesized by chlorination of 3-ethoxybenzoic acid using reagents such as thionyl chloride with catalytic DMF under reflux conditions.

- Amide bond formation : The reaction of the amine (3-aminophenyl compound) with the benzoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent such as dichloromethane (DCM) at room temperature or slightly elevated temperatures.

- Purification and characterization : The crude product is purified by crystallization or chromatography and characterized by melting point, NMR, and mass spectrometry.

Specific Preparation Methods

Amide Coupling via Benzoyl Chloride Route

A representative procedure involves the reaction of 3-aminophenyl derivatives with 3-ethoxybenzoyl chloride synthesized from the corresponding acid:

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1. Preparation of 3-ethoxybenzoyl chloride | 3-ethoxybenzoic acid + SOCl2 + catalytic DMF, reflux 2 h | Quantitative conversion to acid chloride, pale yellow solid isolated | ~100% (quantitative) |

| 2. Amide formation | 3-aminophenyl compound + 3-ethoxybenzoyl chloride + triethylamine, DCM, RT, overnight | Portionwise addition of acid chloride recommended to control reaction | Moderate to good yield (50–80%) |

| 3. Work-up and purification | Quench with aqueous base, extract, dry, concentrate, recrystallize or chromatograph | Product isolated as solid, characterized by mp and MS | - |

This method is consistent with the general amide formation approach described in studies on related benzamide compounds.

Alternative Coupling Using Carboxylic Acid Activation

In some research protocols, the carboxylic acid is activated with coupling agents such as PyBOP or carbodiimides in the presence of bases like triethylamine or DIPEA in dry DMF or DCM. The amine is then added to form the amide bond under mild conditions.

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1. Activation of 3-ethoxybenzoic acid | PyBOP + triethylamine, DMF, 0 °C to RT | Efficient activation, avoids use of acid chlorides | 50–90% |

| 2. Amide coupling | Add 3-aminophenyl compound, stir at RT overnight | Mild conditions, suitable for sensitive amines | Moderate to high yields |

| 3. Purification | Standard aqueous work-up and chromatography | Pure amide isolated | - |

This method is widely used in medicinal chemistry for amide synthesis to avoid harsh reagents and side reactions.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction parameters and yields reported for related benzamide synthesis, which can be extrapolated to this compound:

| Parameter | Typical Values | Comments |

|---|---|---|

| Solvent | Anhydrous DCM or DMF | DCM preferred for acid chloride route; DMF for coupling agents |

| Base | Triethylamine (3 equiv) | Neutralizes HCl formed, promotes amide bond formation |

| Temperature | Room temperature to reflux (for acid chloride prep) | Amide coupling at RT to preserve amine integrity |

| Reaction time | 12–48 hours | Overnight stirring common for complete conversion |

| Yield | 50–85% | Depends on purity of reagents and reaction control |

| Purification | Recrystallization or silica gel chromatography | Confirmed by melting point and spectroscopic analysis |

Characterization and Confirmation

- Melting Point : Typically sharp melting points indicate purity; related benzamides melt in the range 130–170 °C.

- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weight (e.g., [M+H]+ found at m/z corresponding to this compound).

- NMR Spectroscopy : Characteristic aromatic proton signals, ethoxy group peaks (quartet and triplet for CH2 and CH3), and amide NH signals confirm structure.

Research Findings and Notes

- The acid chloride route is straightforward but requires careful handling of moisture-sensitive reagents.

- Coupling agents like PyBOP provide milder conditions and can improve yields and purity.

- Reaction monitoring by TLC and LC-MS is recommended to optimize reaction time and prevent side products.

- Purification methods must be adapted depending on scale and desired purity.

- Literature reports on structurally related benzamides support the reproducibility and scalability of these methods.

Summary Table: Preparation Methods of this compound

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-Aminophenyl)-3-ethoxybenzamide derivatives. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines. The compound's ability to interfere with cellular pathways involved in tumor growth positions it as a candidate for further anticancer drug development .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes relevant in cancer and other diseases. For example, similar compounds have been evaluated for their ability to inhibit histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), both of which are implicated in cancer progression .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to assess the compound's effectiveness against various cancer cell lines. For instance, derivatives of this compound have demonstrated notable activity against human ovarian cancer cells (OVCAR-8) and glioblastoma cells (SNB-19), with reported percent growth inhibitions exceeding 80% in some cases .

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

A recent study synthesized several analogs of this compound and evaluated their anticancer properties. The most promising derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory potential of related compounds. The findings indicated that certain derivatives could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent alteration in gene expression associated with tumor suppression .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(3-Aminophenyl)-3-ethoxybenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, molecular weight, and applications:

Key Observations:

- Substituent Effects: The ethoxy group in this compound enhances solubility and electron-donating properties compared to halogenated (e.g., difluoro in ) or trifluoromethyl (CF₃ in ) analogs. This may influence its reactivity in polymerization or catalysis .

- Amino Position: The 3-aminophenyl group is critical for directing metal-catalyzed reactions, as seen in analogous compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which acts as an N,O-bidentate ligand .

Biological Activity

N-(3-Aminophenyl)-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and an amino group on the benzene rings. Its molecular formula is CHNO, with a molecular weight of approximately 256.31 g/mol. The compound's unique structure allows it to engage in various interactions within biological systems, making it a valuable subject for research.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, inhibiting the growth of various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer effects. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors that regulate cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Enzyme Inhibition | Modulation of enzyme activity | , |

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Synthesis and Applications

This compound can be synthesized through various organic reactions involving amine and benzamide derivatives. Its applications extend beyond medicinal chemistry; it is also used as a building block for synthesizing more complex organic molecules and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-3-ethoxybenzamide, and what key parameters influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step reaction starting from 3-ethoxybenzoic acid. First, activate the carboxylic acid using coupling agents like EDCI/HOBt to form an intermediate acyl chloride. Subsequent coupling with 3-aminophenylamine in anhydrous THF under nitrogen atmosphere is critical to minimize hydrolysis . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity (>95%). Key parameters include reaction temperature (maintained at 0–5°C during coupling) and stoichiometric control of the amine to avoid side products. Yield optimization (typically 60–75%) depends on rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and aromatic protons (split patterns for ortho/meta substitution) .

- FT-IR : Validate amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ethoxy C–O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.

- Conflict Resolution : Cross-reference with X-ray crystallography (if crystalline) to resolve ambiguities in NOE correlations or coupling constants .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and phosphate buffers at 37°C for 24–72 hours). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). The compound is prone to hydrolysis in acidic conditions (amide bond cleavage) but stable at pH 7–8 .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C recommended for storage) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or amino groups (e.g., methylamino, acetylated amine). Test against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Compare with crystallographic data from related benzamides (e.g., pyridyl-substituted analogs) to validate binding modes .

Q. How should contradictory data regarding the solubility and bioavailability of this compound be methodologically addressed?

- Methodological Answer :

- Solubility : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C. Poor aqueous solubility (<0.1 mg/mL) can be improved via co-solvents (e.g., PEG 400) or nanoformulation .

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers to assess intestinal absorption. Discrepancies may arise from aggregation; use dynamic light scattering (DLS) to detect particle size changes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity (e.g., IC50 values) across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for enzyme source (recombinant vs. native), substrate concentration, and incubation time. For example, variations in ATP concentration (10 μM vs. 100 μM) in kinase assays significantly alter IC50 .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability. Reproduce results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.